![molecular formula C17H24N4O4 B5435573 N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5435573.png)
N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as MG-132, is a proteasome inhibitor that has been used in scientific research for over two decades. It was first synthesized in 1994 by Myung-Soo Park and his colleagues at the Korea Research Institute of Chemical Technology. Since then, MG-132 has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
MG-132 inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of many cellular proteins. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. The accumulation of these proteins can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MG-132 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. Additionally, MG-132 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MG-132 in lab experiments is its specificity for the proteasome. This allows researchers to selectively inhibit proteasome activity and study the effects on specific proteins or cellular processes. However, MG-132 can also have off-target effects on other cellular pathways, and its use can be limited by its toxicity and instability in aqueous solutions.
Orientations Futures
There are many potential future directions for the use of MG-132 in scientific research. One area of interest is the development of more potent and specific proteasome inhibitors for use in cancer treatment. Additionally, researchers are exploring the use of MG-132 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, the role of proteasomes in aging and age-related diseases is an area of active research, and MG-132 may provide insights into these processes.
Méthodes De Synthèse
The synthesis of MG-132 involves several steps, including the condensation of 4-methoxy-3-methylbenzaldehyde with glycine, followed by the reaction with piperazine and acetic anhydride. The final product is purified through a series of chromatographic techniques to obtain a white crystalline powder with a purity of over 98%.
Applications De Recherche Scientifique
MG-132 has been widely used in scientific research as a tool to study the role of proteasomes in cellular processes. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells. By inhibiting proteasome activity, MG-132 can alter the levels of specific proteins and provide insights into their functions.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-11-7-12(3-4-14(11)25-2)10-21-6-5-19-17(24)13(21)8-16(23)20-9-15(18)22/h3-4,7,13H,5-6,8-10H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOABVJDHDOFRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.